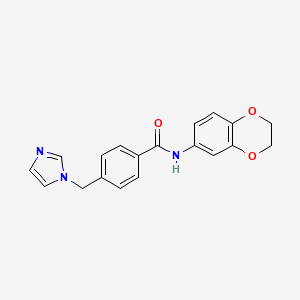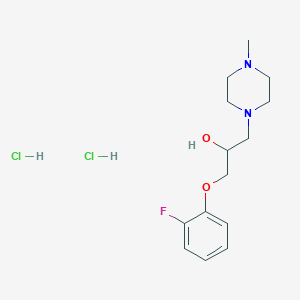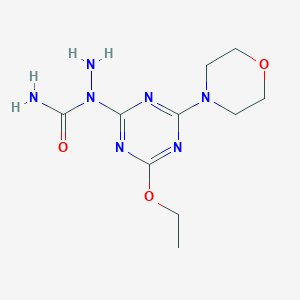![molecular formula C16H19ClN2O2 B5965547 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5965547.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of effects on neuronal excitability and neurotransmission.
作用机制
The primary mechanism of action of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide is the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the brain, and an increase in GABA levels can have a range of effects on neuronal excitability and neurotransmission. In addition to its effects on GABA levels, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has also been shown to have modulatory effects on other neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide are primarily related to its effects on GABA levels in the brain. Increased GABA levels can lead to a reduction in neuronal excitability and neurotransmitter release, which can have a range of effects on behavior and cognition. In addition to its effects on GABA levels, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has also been shown to have modulatory effects on other neurotransmitter systems, including dopamine and glutamate, which can further contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide in lab experiments is its selectivity for GABA-AT inhibition. This allows for more precise targeting of the GABA system and reduces the potential for off-target effects. Additionally, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which can make it a useful tool for in vivo studies.
One limitation of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide in lab experiments is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups. Additionally, the high potency of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide can make it difficult to achieve the desired level of inhibition without reaching toxic levels, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide. One area of interest is the potential therapeutic applications of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide in neurological disorders, including epilepsy, addiction, and anxiety disorders. Additional studies are needed to further elucidate the mechanisms underlying its therapeutic effects and to optimize dosing and administration strategies.
Another potential future direction for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide is its use as a tool compound for studying the GABA system and its interactions with other neurotransmitter systems. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide can be used to selectively manipulate GABA levels in the brain, which can help to elucidate the roles of GABA in various physiological and pathological processes.
Finally, there is potential for the development of new derivatives of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide that have improved pharmacokinetic properties or selectivity for specific isoforms of GABA-AT. These derivatives could have improved therapeutic potential and could help to further elucidate the roles of GABA-AT in various neurological disorders.
合成方法
The synthesis of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide involves a series of chemical reactions that start with the reaction of 3-chlorobenzylamine with ethyl acetoacetate to form 1-(3-chlorophenyl)ethyl-3-oxobutanoate. This intermediate is then reacted with pyrrolidine to form N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide, which is subsequently cyclized to form N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide. The overall yield of the synthesis is around 10%, and the purity of the final product can be improved through recrystallization.
科学研究应用
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has been studied extensively in preclinical models for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In animal models of epilepsy, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has been shown to have anticonvulsant effects and to increase the threshold for seizure induction. In addiction models, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has been shown to reduce drug-seeking behavior and to attenuate the effects of drugs of abuse. In anxiety models, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopropanecarboxamide has been shown to have anxiolytic effects and to reduce anxiety-related behaviors.
属性
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-3-1-2-11(8-13)6-7-19-10-14(9-15(19)20)18-16(21)12-4-5-12/h1-3,8,12,14H,4-7,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJLAVMJBGXUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CC(=O)N(C2)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dibenzyl-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5965465.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5965484.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5965490.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5965492.png)
![4-{[2-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5965498.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5965518.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B5965531.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B5965539.png)

![2-[4-({[1-(2-fluorobenzyl)-3-piperidinyl]amino}methyl)phenoxy]ethanol](/img/structure/B5965555.png)

![4-isopropoxybenzaldehyde [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5965573.png)
